molecular formula C14H18N2O2 B2947580 4-(1-propyl-1H-benzimidazol-2-yl)butanoic acid CAS No. 1097128-04-5

4-(1-propyl-1H-benzimidazol-2-yl)butanoic acid

Cat. No.: B2947580
CAS No.: 1097128-04-5
M. Wt: 246.31
InChI Key: PIJRCJSADATLRV-UHFFFAOYSA-N
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Description

4-(1-propyl-1H-benzimidazol-2-yl)butanoic acid is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(1-propyl-1H-benzimidazol-2-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups into the benzimidazole ring .

Scientific Research Applications

4-(1-propyl-1H-benzimidazol-2-yl)butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1-propyl-1H-benzimidazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-propyl-1H-benzimidazol-2-yl)butanoic acid is unique due to its specific propyl and butanoic acid substituents, which confer distinct chemical and biological properties. These modifications can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various research and therapeutic applications .

Properties

IUPAC Name

4-(1-propylbenzimidazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-2-10-16-12-7-4-3-6-11(12)15-13(16)8-5-9-14(17)18/h3-4,6-7H,2,5,8-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJRCJSADATLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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